(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C10H6FN3 and a molecular weight of 187.17 g/mol . It is primarily used in research and development settings, particularly in the fields of synthetic organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
(((2-Chlorophenyl)amino)methylene)methane-1,1-dicarbonitrile: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in reactivity and biological activity.
(((2-Bromophenyl)amino)methylene)methane-1,1-dicarbonitrile: The presence of a bromine atom can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(2-fluoroanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-9-3-1-2-4-10(9)14-7-8(5-12)6-13/h1-4,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTKTMVINGNMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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